molecular formula C10H10BrNO B1362147 4-bromo-N-cyclopropylbenzamide CAS No. 306745-64-2

4-bromo-N-cyclopropylbenzamide

Cat. No. B1362147
M. Wt: 240.1 g/mol
InChI Key: PTAOXRHPDPMIBL-UHFFFAOYSA-N
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Description

4-Bromo-N-cyclopropylbenzamide (4-BCPBA) is an organic compound with the chemical formula C10H10BrN2O. It is a bicyclic molecule consisting of a benzamide moiety and a cyclopropyl group attached to the amide nitrogen atom. 4-BCPBA has a wide range of applications in organic synthesis and scientific research.

Scientific Research Applications

  • Radioligand for Dopamine D2 Receptors :A study by Airaksinen et al. (2008) discussed a compound (S)-5-bromo-N-[(1-cyclopropylmethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide, with high affinity for dopamine D2 receptors. This compound was used to develop a PET radioligand, which showed promise for imaging D2 receptors in low-density brain regions (Airaksinen et al., 2008).

  • Biological Activity of Pyrrole and Pyrrolidine Compounds :A study by Mehta (2013) explored the condensation of 4-bromo-2-hydroxy benzoic acid hydrazide with aromatic aldehydes, leading to compounds with significant antibacterial and antifungal activities (Mehta, 2013).

  • Carbonic Anhydrase Isoenzyme Inhibitors :Boztaş et al. (2015) investigated cyclopropylcarboxylic acids and esters with bromophenol moieties as inhibitors of the carbonic anhydrase enzyme. These compounds exhibited excellent inhibitory effects on several human carbonic anhydrase isoenzymes (Boztaş et al., 2015).

  • Vibrational Spectroscopic Analysis and Molecular Docking :Dwivedi and Kumar (2019) conducted a comparative vibrational spectroscopic analysis of N-(4-Bromophenyl)-4-nitrobenzamide. Their study included molecular docking, indicating potential antibacterial drug applications (Dwivedi & Kumar, 2019).

  • Crystal Engineering with Hydrogen and Halogen Bonds :A study by Saha, Nangia, and Jaskólski (2005) discussed the use of 4-nitrobenzamide·4-iodobenzamide in crystal engineering, focusing on hydrogen and halogen bonding interactions (Saha, Nangia, & Jaskólski, 2005).

  • Antidiabetic Effect of SN158 in Mice :Jung et al. (2017) studied a compound similar in structure, (E)-N-(4-(3-(5-bromo-4-hydroxy-2-methoxyphenyl)acryloyl) phenyl)-4-tert-butylbenzamide (SN158), demonstrating its antidiabetic potential through dual activation of PPARα and PPARγ (Jung et al., 2017).

  • Cocrystals of 4‑Bromobenzamide with n‑Alkanedicarboxylic Acids :Tothadi, Joseph, and Desiraju (2013) explored cocrystals of 4-bromobenzamide and dicarboxylic acid, focusing on halogen···halogen interactions in crystal structures (Tothadi, Joseph, & Desiraju, 2013).

properties

IUPAC Name

4-bromo-N-cyclopropylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c11-8-3-1-7(2-4-8)10(13)12-9-5-6-9/h1-4,9H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTAOXRHPDPMIBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60358256
Record name 4-bromo-N-cyclopropylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-cyclopropylbenzamide

CAS RN

306745-64-2
Record name 4-bromo-N-cyclopropylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Bromo-benzoic acid (2.5116 g, 12.5 mmol) and HATU (5.2213 g, 13.7 mmol) were dissolved in DMF (40 mL). DIEA (4.572 mL, 26.2 mmol) was added, and the mixture was allowed to stir at ambient temperature for 15 minutes. Then cyclopropylamine (0.866 mL, 12.5 mmol) was added, and the reaction was stirred at ambient temperature overnight. The solvent was removed, and the crude was purified via silica gel chromatography to give the desired product.
Quantity
2.5116 g
Type
reactant
Reaction Step One
Name
Quantity
5.2213 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
4.572 mL
Type
reactant
Reaction Step Two
Quantity
0.866 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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